2-ACETOXYETHYLTRICHLOROSILANE

Description

The exact mass of the compound 2-(Trichlorosilyl)ethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-ACETOXYETHYLTRICHLOROSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ACETOXYETHYLTRICHLOROSILANE including the price, delivery time, and more detailed information at info@benchchem.com.

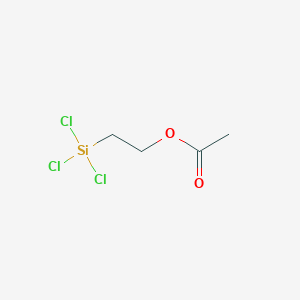

Structure

3D Structure

Properties

IUPAC Name |

2-trichlorosilylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O2Si/c1-4(8)9-2-3-10(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFKBFAYVWIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885017 | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18204-80-3 | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(trichlorosilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichlorosilyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetoxyethyltrichlorosilane (CAS: 18204-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-acetoxyethyltrichlorosilane (AETS), a bifunctional organosilane with the CAS number 18204-80-3. AETS is a valuable chemical intermediate and surface modifying agent, distinguished by its two key functional moieties: a highly reactive trichlorosilyl group and a protected hydroxyl group in the form of an acetate ester. This unique structure allows for robust covalent attachment to hydroxylated surfaces, followed by potential deprotection to reveal a terminal hydroxyl group for further functionalization. This document details its physicochemical properties, explores the fundamental mechanisms of its synthesis and reactivity, presents a detailed protocol for its application in surface modification, outlines critical safety and handling procedures, and provides an analysis of its expected spectroscopic characteristics.

Core Physicochemical & Safety Properties

2-Acetoxyethyltrichlorosilane is a combustible and corrosive liquid that demands careful handling.[1][2] Its most critical reactive feature is the trichlorosilyl group, which reacts vigorously with water and other protic solvents, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[1][3] This reactivity is fundamental to its utility but also central to its hazards.

Table 1: Physicochemical Properties of 2-Acetoxyethyltrichlorosilane

| Property | Value | Source(s) |

| CAS Number | 18204-80-3 | [1][2][3][4] |

| Molecular Formula | C₄H₇Cl₃O₂Si | [1][2] |

| Molecular Weight | 221.54 g/mol | [1][2] |

| Appearance | Colorless to light yellow/straw-colored clear liquid | [1][3][4] |

| Odor | Acrid, similar to hydrogen chloride | [1] |

| Boiling Point | 143 °C | [2] |

| Density | ~1.25 - 1.319 g/cm³ | [3][5] |

| Flash Point | 82 °C | [2] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents. | [1][3] |

Synthesis and Reaction Mechanisms

Synthesis Pathway

The synthesis of 2-acetoxyethyltrichlorosilane is typically achieved through the reaction of an appropriate precursor, such as acetoxyethyl chloride, with a silicon source like silicon tetrachloride.[3] This process establishes the core structure containing both the ester and the trichlorosilyl functional groups.

Core Reactivity: Hydrolysis and Condensation

The utility of AETS as a surface modifying agent is driven by the reactivity of the trichlorosilyl (–SiCl₃) headgroup. This process occurs in two primary, often concurrent, stages: hydrolysis and condensation. The presence of a thin layer of adsorbed water on the substrate is crucial for initiating this reaction.[6][7]

-

Hydrolysis: The three silicon-chloride (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. Each Si-Cl bond is sequentially replaced by a hydroxyl group (–OH), forming highly reactive silanol intermediates and liberating HCl as a byproduct.[8][9]

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

-

Condensation: The newly formed silanols are unstable and readily condense with hydroxyl groups (–OH) present on the surface of substrates like glass, silica, or metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds.[7][9] Additionally, adjacent silanol groups can condense with each other, creating a cross-linked polysiloxane network that adds robustness to the monolayer.[6][8]

R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

2 R-Si(OH)₃ → R-(OH)₂Si-O-Si(OH)₂-R + H₂O

This two-stage mechanism results in the formation of a durable, covalently attached self-assembled monolayer (SAM) on the substrate.[2][5]

Caption: Mechanism of AETS surface modification.

Applications in Research and Development

The bifunctional nature of AETS makes it a versatile tool for surface engineering, particularly relevant in drug development and biomedical research.

-

Surface Modification & Coupling Agent: Its primary application is to alter the surface properties of inorganic materials like glass and silica.[3] By forming a dense self-assembled monolayer, it can change surface energy, hydrophobicity, and chemical reactivity. It acts as a crucial adhesion promoter between inorganic substrates and organic polymers.[2][3]

-

Chemical Intermediate: AETS serves as a building block for synthesizing more complex functional silanes and siloxanes.[2][3] The acetoxy group can be hydrolyzed under specific conditions to yield a terminal hydroxyl group, providing a reactive site for the covalent immobilization of proteins, peptides, or drug molecules.[1]

-

Coatings, Adhesives, and Sealants: In materials science, it is used to enhance the bonding and mechanical properties of various formulations.[2][3]

Caption: Relationship between AETS structure and applications.

Experimental Protocol: Surface Modification of Glass

This protocol describes a standard procedure for functionalizing glass microscope slides with AETS via vapor-phase deposition. This method is often preferred over solution-based deposition as it can minimize the formation of undesirable silane aggregates.

Objective: To create a uniform, covalently-bound monolayer of 2-acetoxyethyltrichlorosilane on a glass surface.

Materials and Equipment

-

Glass microscope slides

-

2-Acetoxyethyltrichlorosilane (AETS)

-

Acetone, ethanol (reagent grade)

-

Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%)

-

Anhydrous toluene

-

Sonicator, Staining jars or glass beakers

-

Oven (120 °C), Vacuum desiccator

-

Nitrogen gas source

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or nitrile rubber gloves, lab coat.

Step-by-Step Methodology

Step 1: Substrate Cleaning and Hydroxylation (Crucial for high-quality SAMs)

-

Place glass slides in a staining jar and sonicate in acetone for 15 minutes to remove organic residues.

-

Rinse thoroughly with deionized (DI) water.

-

Sonicate in ethanol for 15 minutes, followed by a thorough DI water rinse.

-

Piranha Etch (Extreme Caution Required): In a fume hood, prepare a Piranha solution by slowly and carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. The solution is highly corrosive and exothermic.

-

Immerse the slides in the hot Piranha solution for 30 minutes to clean and generate a high density of surface hydroxyl groups.

-

Carefully remove the slides and rinse extensively with DI water.

-

Dry the slides in an oven at 120 °C for at least 1 hour.

-

Allow slides to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric water.

Step 2: Vapor-Phase Silanization

-

This procedure must be performed in a controlled, low-humidity environment, such as a glove box or a reaction chamber purged with inert gas.

-

Place the cleaned, dried slides on a rack inside a vacuum desiccator or reaction chamber.

-

Place a small, open vial containing ~0.5 mL of 2-acetoxyethyltrichlorosilane inside the chamber, ensuring it will not spill.

-

Evacuate the chamber to a moderate vacuum and then seal it. The AETS will slowly evaporate, creating a vapor that reacts with the hydroxylated glass surfaces.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

Step 3: Post-Deposition Curing and Rinsing

-

Vent the chamber with dry nitrogen gas.

-

Remove the slides and immediately rinse them with anhydrous toluene to remove any unbound or loosely physisorbed silane.

-

Sonicate briefly (1-2 minutes) in fresh anhydrous toluene.

-

Rinse with ethanol and dry with a gentle stream of nitrogen.

-

To complete the cross-linking of the siloxane network, cure the slides in an oven at 110-120 °C for 1 hour.[1]

-

After cooling, the functionalized slides are ready for characterization (e.g., contact angle goniometry, XPS) or further use. Store in a desiccator.

Caption: Experimental workflow for surface modification.

Spectroscopic Data Analysis (Predicted)

Infrared (IR) Spectroscopy:

-

~2960-2850 cm⁻¹: C-H stretching from the ethyl group.

-

~1740 cm⁻¹: A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretch. This is a key diagnostic peak.

-

~1240 cm⁻¹: Strong C-O stretching from the acetate group.

-

~1080 cm⁻¹: C-O stretching from the ethyl portion of the ester.

-

~800-500 cm⁻¹: Si-Cl stretching vibrations. These peaks are expected to be strong and broad.

¹H NMR Spectroscopy:

-

~4.2 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

~2.1 ppm (singlet): Protons of the methyl group on the acetate (CH₃-C=O).

-

~1.5 ppm (triplet): Protons on the carbon adjacent to the silicon atom (-CH₂-SiCl₃). The high electronegativity of the three chlorine atoms on the silicon will shift this signal downfield.

Safety and Handling

As an organochlorosilane, 2-acetoxyethyltrichlorosilane presents significant hazards that require strict safety protocols.

-

Hazards:

-

Corrosive (H314): Causes severe skin burns and serious eye damage.[1] The compound itself is corrosive, and its reaction with moisture produces hydrochloric acid.[1]

-

Combustible Liquid (H227): It is a combustible liquid and may release irritating fumes if exposed to flame.[1]

-

Water Reactive: Reacts with water and moisture to liberate toxic and corrosive HCl gas.[1]

-

-

Handling:

-

Work in a well-ventilated fume hood at all times.[1]

-

Handle under an inert atmosphere (e.g., nitrogen, argon) where possible to prevent reaction with moisture.[10]

-

Use only non-sparking tools and ground all equipment to prevent static discharge.[1]

-

Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[1]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves.[1]

-

Skin and Body Protection: Wear suitable protective clothing.[1]

-

Respiratory Protection: If vapors cannot be controlled within the fume hood, a NIOSH-certified organic vapor/acid gas respirator is required.[1]

-

-

Storage:

References

-

Premium 2-Acetoxyethyl Trichlorosilane (CAS: 18204-80-3) - Leading Manufacturer & Supplier.

-

2-Acetoxyethyltrichlorosilane - CymitQuimica.

-

ACETOXYETHYLTRICHLOROSILANE Safety Data Sheet - Gelest, Inc.

-

Cas 18204-80-3, 2-ACETOXYETHYLTRICHLOROSILANE - LookChem.

-

18204-80-3 | Organic Silane Products - CD Chemical Group Limited.

-

Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity - Langmuir.

-

An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane - Benchchem.

-

Hydrolysis and Condensation of Silicates: Effects on Structure - Journal of Non-Crystalline Solids.

-

Safety Data Sheet - Sigma-Aldrich.

-

The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane - MDPI.

-

When a hydroxylated surface is exposed to an organosilane... - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Acetoxyethyltrichlorosilane: Synthesis, Properties, and Applications in Surface Functionalization

This guide provides a comprehensive technical overview of 2-acetoxyethyltrichlorosilane, a versatile organosilane compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its chemical structure, synthesis, physicochemical properties, and its significant role in the formation of self-assembled monolayers (SAMs) for advanced surface functionalization. The content is structured to provide not just procedural steps but also the underlying scientific principles to ensure a thorough understanding and successful application.

Introduction to 2-Acetoxyethyltrichlorosilane

2-Acetoxyethyltrichlorosilane (CAS No. 18204-80-3) is a bifunctional organosilane featuring a reactive trichlorosilyl group at one end and an acetoxy group at the other, connected by an ethyl spacer. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic materials. The trichlorosilyl group readily hydrolyzes in the presence of moisture to form silanols, which can then condense with hydroxyl groups on surfaces like glass, silicon wafers, and metal oxides to form stable siloxane bonds. The terminal acetoxy group can be preserved for subsequent chemical modifications or can be hydrolyzed to a hydroxyl group, offering a versatile platform for further functionalization.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-acetoxyethyltrichlorosilane is paramount for its safe handling and effective application.

| Property | Value | Reference |

| CAS Number | 18204-80-3 | [1] |

| Molecular Formula | C4H7Cl3O2Si | [1] |

| Molecular Weight | 221.53 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | Approximately 1.25 g/cm³ | [1] |

| Boiling Point | Not precisely defined, reacts with water | [1] |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous organic solvents. | [1] |

Synthesis and Reaction Mechanisms

The primary route for synthesizing 2-acetoxyethyltrichlorosilane is the hydrosilylation of vinyl acetate with trichlorosilane. This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst.

Reaction Scheme:

The mechanism involves the addition of the silicon-hydride bond across the carbon-carbon double bond of vinyl acetate. The regioselectivity of this addition is crucial, and under appropriate catalytic conditions, the silicon adds to the terminal carbon, yielding the desired 2-acetoxyethyltrichlorosilane.

Representative Synthesis Protocol (General Method)

Materials:

-

Vinyl acetate

-

Trichlorosilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (reaction solvent)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Charge the flask with vinyl acetate and anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the flask.

-

Slowly add trichlorosilane to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to ensure complete conversion.

-

Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

-

Upon completion, the product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Yield and Purification: The yield of this reaction is typically high, but purification is essential to remove residual catalyst and byproducts. The purity of the final product should be verified by GC and spectroscopic methods.

Spectroscopic Characterization (Expected)

Due to the lack of publicly available spectra, this section describes the expected spectroscopic features of 2-acetoxyethyltrichlorosilane based on its chemical structure.

¹H NMR Spectroscopy

-

-CH₂-O-: A triplet around 4.2-4.4 ppm.

-

-CH₂-Si-: A triplet around 1.3-1.5 ppm.

-

CH₃-C(=O)-: A singlet around 2.0-2.1 ppm.

¹³C NMR Spectroscopy

-

C=O: A signal in the range of 170-171 ppm.

-

-CH₂-O-: A signal around 65-67 ppm.

-

-CH₂-Si-: A signal around 15-17 ppm.

-

CH₃-C(=O)-: A signal around 20-21 ppm.

FTIR Spectroscopy

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1230-1250 cm⁻¹.

-

Si-Cl stretch: Strong absorption bands in the 450-650 cm⁻¹ region.

-

C-H stretch (aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region.

Application in Surface Functionalization: Formation of Self-Assembled Monolayers (SAMs)

The most significant application of 2-acetoxyethyltrichlorosilane is in the creation of self-assembled monolayers on various substrates. This process transforms the substrate's surface properties, such as wettability, adhesion, and biocompatibility.

Mechanism of SAM Formation

The formation of a dense, well-ordered monolayer is a multi-step process driven by the reactivity of the trichlorosilyl headgroup.

Caption: Experimental workflow for SAM formation.

-

Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonicating the substrate in a series of solvents such as acetone and ethanol, followed by extensive rinsing with deionized water.

-

Surface Activation (Hydroxylation): A high density of surface hydroxyl groups is crucial for a well-ordered monolayer. This is typically achieved by immersing the cleaned substrate in a Piranha solution for 15-30 minutes or by treating it with oxygen plasma.

-

Drying: Dry the activated substrate in an oven (e.g., at 110-120 °C for 1 hour) and allow it to cool in a desiccator.

-

Silanization: Prepare a dilute solution (e.g., 1-2% v/v) of 2-acetoxyethyltrichlorosilane in an anhydrous solvent. Immerse the dried substrate in this solution for a specified time (typically 1-4 hours) at room temperature.

-

Rinsing: After incubation, remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Curing: Bake the coated substrate in an oven (e.g., at 110-120 °C for 30-60 minutes) to promote the formation of stable siloxane bonds within the monolayer.

-

Characterization: The resulting SAM can be characterized using techniques such as contact angle goniometry (to assess surface energy), ellipsometry (to measure thickness), and atomic force microscopy (AFM) to visualize the surface topography.

Safety and Handling

2-Acetoxyethyltrichlorosilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage. [2]* Reacts with Water: Reacts with water to release corrosive hydrogen chloride gas. [1][2]* Inhalation Toxicity: May be harmful if inhaled. * Flammable: May be combustible. [2] Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handle only in a well-ventilated fume hood.

Storage:

-

Store in a cool, dry place away from moisture. [3]* Keep the container tightly sealed under an inert atmosphere. [3] Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Acetoxyethyltrichlorosilane is a valuable molecule for surface engineering, enabling the creation of functionalized surfaces with tailored properties. Its ability to form robust, self-assembled monolayers provides a versatile platform for a wide range of applications in materials science, biotechnology, and beyond. A thorough understanding of its synthesis, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its successful and safe utilization in research and development.

References

-

Optimizing Coatings: The Role of 2-Acetoxyethyl Trichlorosilane | NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). Retrieved from [Link]

-

ACETOXYETHYLTRICHLOROSILANE - Safety Data Sheet. (2015, April 10). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Acetoxyethyltrichlorosilane: Properties, Synthesis, and Applications in Advanced Material Science and Drug Development

This guide provides a comprehensive technical overview of 2-acetoxyethyltrichlorosilane (CAS No. 18204-80-3), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and material science, this document elucidates the compound's fundamental properties, synthesis, and reactivity, with a particular focus on its role as a surface modifying agent and its potential applications in the pharmaceutical landscape.

Core Molecular and Physical Properties

2-Acetoxyethyltrichlorosilane is a bifunctional molecule featuring a reactive trichlorosilyl group and an acetate-protected hydroxyl group. This structure makes it a valuable intermediate and coupling agent. The trichlorosilyl moiety is highly susceptible to hydrolysis, which is the cornerstone of its utility in forming stable siloxane bonds with inorganic substrates. The acetoxy group, on the other hand, can be hydrolyzed to yield a reactive hydroxyl group for further chemical modification.

The fundamental properties of 2-acetoxyethyltrichlorosilane are summarized below. There is some discrepancy in the reported molecular weight in commercial literature; however, the theoretical molecular weight based on its formula is approximately 221.54 g/mol .[1][2]

| Property | Value | Source(s) |

| CAS Number | 18204-80-3 | [1] |

| Molecular Formula | C4H7Cl3O2Si | [2] |

| Molecular Weight | ~221.54 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Distinctive | [3] |

| Density | ~1.25 g/cm³ | [3] |

| Key Reactivity | Reacts with water and other protic solvents | [3] |

Synthesis and Reaction Mechanism

The synthesis of 2-acetoxyethyltrichlorosilane is typically achieved through the hydrosilylation of vinyl acetate with trichlorosilane (HSiCl₃). However, a more common industrial route involves the reaction of acetoxyethyl chloride with silicon tetrachloride.[3] This process leverages readily available starting materials.

The core utility of 2-acetoxyethyltrichlorosilane stems from the reactivity of the Si-Cl bonds. In the presence of water, these bonds readily hydrolyze to form silanol (Si-OH) groups, releasing hydrochloric acid as a byproduct.[3] These silanol intermediates are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) or with other silanol molecules to form a stable, cross-linked polysiloxane network.

Caption: Synthesis of 2-Acetoxyethyltrichlorosilane.

Applications in Surface Modification and Material Science

The primary application of 2-acetoxyethyltrichlorosilane is as a coupling agent and surface modifier.[3] It creates a chemical bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical and chemical properties of composite materials.

Key Industrial Uses:

-

Adhesion Promotion: It significantly improves the bond between organic adhesives, sealants, or coatings and inorganic surfaces like glass, metals, and ceramics.[3]

-

Composite Materials: Used as a treatment for fillers (e.g., silica, glass fibers) in polymer composites to enhance mechanical strength and durability.

-

Silicone Synthesis: Acts as a precursor for creating more complex silicone compounds and polymers.[3]

Relevance and Potential Applications in Drug Development

While not a direct pharmaceutical ingredient, the principles of surface modification using organosilanes like 2-acetoxyethyltrichlorosilane are highly relevant to the drug development field, particularly in drug delivery and biomedical devices.

-

Surface Functionalization for Drug Delivery: Nanoparticles (e.g., silica, metal oxides) are often used as carriers for targeted drug delivery. Their surfaces can be functionalized with silanes to control drug loading, modulate release kinetics, and improve biocompatibility.[4][5] The acetoxy group on this specific silane could be hydrolyzed post-silanization to provide a hydroxyl group, which serves as a reactive site for conjugating targeting ligands or drug molecules.

-

Biocompatible Coatings: Silane-based coatings can be applied to medical implants and devices to improve their biocompatibility and reduce adverse reactions.[6][7] These coatings can modify surface properties to control protein adsorption and cellular adhesion.[6]

-

Controlled Release Systems: By creating a cross-linked siloxane layer on a drug-loaded material, the diffusion and release of the active pharmaceutical ingredient can be controlled.[5][7] Organosilicon nanocarriers can be designed with porous structures for the controlled release of drugs.[7]

Caption: Workflow for surface modification using 2-acetoxyethyltrichlorosilane.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a generalized procedure for the surface modification of silica nanoparticles. Causality: The trichlorosilyl group is highly sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are critical to prevent premature, uncontrolled polymerization in solution.

-

Preparation: Dry silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water.

-

Solvent Preparation: Use anhydrous toluene as the reaction solvent. Ensure it is stored over molecular sieves.

-

Reaction Setup: In a three-neck flask under a nitrogen atmosphere, disperse the dried silica nanoparticles in anhydrous toluene via sonication.

-

Silane Addition: Slowly add a 5% (w/w) solution of 2-acetoxyethyltrichlorosilane in anhydrous toluene to the nanoparticle dispersion while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours or at a moderately elevated temperature (e.g., 60°C) for 1-2 hours to drive the condensation reaction.

-

Washing: After the reaction, centrifuge the nanoparticles and wash them sequentially with toluene, ethanol, and deionized water to remove unreacted silane and hydrochloric acid byproduct.

-

Drying: Dry the functionalized nanoparticles under vacuum.

-

Verification (Optional): The success of the surface modification can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic ester carbonyl peak, and thermogravimetric analysis (TGA) to quantify the amount of organic material grafted onto the surface.

Safety and Handling

2-Acetoxyethyltrichlorosilane is a hazardous chemical that requires strict safety protocols.

-

Hazards:

-

Flammability: It is a combustible liquid.

-

Corrosivity: Causes severe skin burns and eye damage. The hydrolysis product, hydrochloric acid, is highly corrosive.

-

Reactivity: Reacts with water, releasing corrosive and toxic hydrogen chloride gas.

-

Toxicity: May be harmful if swallowed or inhaled.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Use non-sparking tools and ground all equipment to prevent static discharge.

-

Keep away from water, alcohols, bases, and oxidizing agents.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Conclusion

2-Acetoxyethyltrichlorosilane is a potent chemical intermediate whose value lies in its bifunctional nature. The highly reactive trichlorosilyl group allows for the robust anchoring of the molecule to inorganic surfaces, while the protected hydroxyl group offers a site for subsequent chemical functionalization. While its primary applications are in industrial materials, the principles of its reactivity offer significant potential for advanced applications in the pharmaceutical and biomedical fields, particularly for the surface engineering of drug delivery systems and medical devices. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe use.

References

- Vertex AI Search. (n.d.). Premium 2-Acetoxyethyl Trichlorosilane (CAS: 18204-80-3).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Surface Modification with Silanes: Enhancing Nanomaterial Performance. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Surface Modification with Silanes: Achieving Enhanced Material Properties. Retrieved from [Link]

-

Vallet-Regí, M., et al. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 13(4), 525. Retrieved from [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., LTD. (n.d.). 2-Acetoxyethyl Trichlorosilane. Retrieved from [Link]

-

MDPI. (2024). Next-Generation Biomaterials: Advanced Coatings and Smart Interfaces for Implant Technology: A Narrative Review. Journal of Functional Biomaterials, 15(1), 13. Retrieved from [Link]

-

KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]

-

University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Retrieved from [Link]

-

KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]

Sources

- 1. 2-Acetoxyethyltrichlorosilane | CymitQuimica [cymitquimica.com]

- 2. 2-Acetoxyethyl Trichlorosilane-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of 2-Acetoxyethyltrichlorosilane

This guide provides a comprehensive examination of the hydrolysis and condensation mechanisms of 2-acetoxyethyltrichlorosilane, a bifunctional organosilane of significant interest in materials science and surface chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate reaction pathways, influencing factors, and practical applications of this versatile compound. We will explore the causality behind experimental choices and provide a self-validating framework for understanding and utilizing this chemistry.

Introduction: The Dual-Reactivity of 2-Acetoxyethyltrichlorosilane

2-Acetoxyethyltrichlorosilane (Cl₃SiCH₂CH₂OC(O)CH₃) is a unique organosilane coupling agent characterized by two distinct reactive centers. The trichlorosilyl (-SiCl₃) group at one end is highly susceptible to hydrolysis, enabling covalent attachment to inorganic substrates rich in hydroxyl groups (e.g., silica, glass, metal oxides).[1][2] At the other end, the acetoxy (-OC(O)CH₃) functional group offers a potential site for further chemical modification or can influence the properties of the resulting surface layer. This dual nature makes it a valuable molecular bridge for interfacing organic and inorganic materials, functioning as an adhesion promoter and a surface modifier.[1][3] Understanding its hydrolysis is paramount to controlling the formation of self-assembled monolayers (SAMs), thin films, and cross-linked networks.

The Core Mechanism: A Stepwise Transformation

The transformation of 2-acetoxyethyltrichlorosilane from a monomer in solution to a polymeric siloxane network is a multi-stage process dominated by two primary reaction types: hydrolysis and condensation .[4]

Stage 1: Rapid Hydrolysis of the Trichlorosilyl Group

The initial and most vigorous phase of the reaction is the hydrolysis of the silicon-chlorine bonds. Organochlorosilanes react readily, often violently, with water to form silanols (Si-OH) and hydrochloric acid (HCl).[2][5] This process is a stepwise nucleophilic substitution (SN2-Si type mechanism) at the electrophilic silicon center.[6][7]

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the silicon atom.

-

Chloride Displacement: A chloride ion is displaced, and a proton is subsequently lost from the attacking water molecule, forming a silanol group and liberating HCl.

-

Sequential Reaction: This occurs sequentially for all three chlorine atoms, rapidly converting the trichlorosilane into the corresponding silanetriol, 2-acetoxyethylsilanetriol.

The reaction is autocatalytic, as the produced HCl further acidifies the medium, accelerating subsequent hydrolysis steps.[8] The overall hydrolysis reaction can be summarized as:

Cl₃SiCH₂CH₂OAc + 3H₂O → (HO)₃SiCH₂CH₂OAc + 3HCl

The formation of the silanetriol is the critical first step, creating the reactive monomers necessary for network formation.[9]

Stage 2: Condensation and Network Formation

The 2-acetoxyethylsilanetriol intermediates are generally unstable and readily undergo condensation reactions with each other.[10] In this process, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water.[4]

2 (HO)₃SiCH₂CH₂OAc → (HO)₂Si(CH₂CH₂OAc)-O-Si(CH₂CH₂OAc)(OH)₂ + H₂O

This condensation continues, building oligomeric chains and eventually forming a highly cross-linked three-dimensional polysiloxane network.[1] The extent and structure of this network are critically dependent on reaction conditions.

Secondary Reaction: Hydrolysis of the Acetoxy Group

Under certain conditions, particularly prolonged exposure to acidic or basic environments, the acetoxy (ester) group can also undergo hydrolysis. This reaction yields a hydroxyl group and acetic acid.

(HO)₃SiCH₂CH₂OC(O)CH₃ + H₂O ⇌ (HO)₃SiCH₂CH₂OH + CH₃COOH

This secondary hydrolysis is generally slower than the hydrolysis of the Si-Cl bonds. However, it can be significant and must be considered, as the formation of a terminal hydroxyl group alters the surface chemistry and functionality of the resulting film.

Key Factors Governing the Hydrolysis and Condensation Kinetics

The rates of hydrolysis and condensation, and thus the final structure of the siloxane network, are highly sensitive to several experimental parameters.[11][12] Controlling these variables is essential for achieving reproducible and well-defined surface modifications.

| Parameter | Effect on Hydrolysis (Si-Cl) | Effect on Condensation (Si-OH) | Causality & Rationale |

| pH | Fastest at low (<4) and high (>10) pH; slowest around pH 7.[8] | Acid-catalyzed below pH 4; base-catalyzed above pH 7. Rate is minimal between pH 4-7. | Both acid (protonation of Cl) and base (nucleophilic attack by OH⁻) catalyze the hydrolysis of silanes.[4] Condensation mechanisms are also pH-dependent, influencing the final polymer structure (linear vs. branched).[4] |

| Water Concentration | Rate increases with water concentration. | Equilibrium shifts towards condensation as water is removed. | Water is a primary reactant in hydrolysis.[13] In condensation, it is a product; its removal (e.g., during a thermal curing step) drives the reaction forward according to Le Chatelier's principle. |

| Solvent | A co-solvent (e.g., ethanol, toluene) is often used to solubilize the silane.[14] | Solvent polarity can influence the stability of intermediates and transition states. | The choice of solvent affects the solubility and dispersion of the silane, which is crucial for uniform reaction, especially in surface modification protocols.[3][14] |

| Temperature | Rate increases significantly with temperature. | Rate increases significantly with temperature. | Higher temperatures provide the necessary activation energy for both hydrolysis and condensation, accelerating bond cleavage and formation.[15] |

| Silane Concentration | Higher concentration leads to a faster overall reaction. | Higher concentration of silanols increases the rate of condensation. | Increased reactant concentration enhances the probability of molecular collisions, leading to a faster reaction rate as per collision theory.[8] |

Experimental Protocols

Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

This protocol allows for the monitoring of the hydrolysis of the trichlorosilyl group by observing the disappearance of the starting material and the appearance of hydrolysis products.

-

Preparation: Prepare a stock solution of 2-acetoxyethyltrichlorosilane in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Initiation: In an NMR tube at a controlled temperature, inject a precise amount of D₂O.

-

Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

-

Analysis: Integrate the characteristic peaks corresponding to the ethylene protons (-SiCH₂CH₂O-) of the starting material and the hydrolyzed species. The chemical shift of these protons will change as Cl is replaced by OH. Plot the concentration versus time to determine the reaction kinetics.

Protocol for Surface Modification of a Silica Substrate

This workflow describes a standard procedure for creating a self-assembled monolayer (SAM) on a glass or silicon wafer surface.

-

Substrate Cleaning & Activation:

-

Sonicate the silica substrate in acetone, followed by isopropanol, for 15 minutes each to remove organic contaminants.

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to generate silanol (-SiOH) groups by treating it with piranha solution (H₂SO₄:H₂O₂ mixture) or an oxygen plasma cleaner. (CAUTION: Piranha solution is extremely corrosive and reactive). .

-

-

Silanization Reaction:

-

Prepare a 1-2% (v/v) solution of 2-acetoxyethyltrichlorosilane in an anhydrous solvent like toluene. Working in an inert atmosphere (e.g., a glovebox) is crucial to prevent premature hydrolysis in the bulk solution.[3]

-

Immerse the activated substrate in the silane solution for a defined period (e.g., 1-4 hours) at room temperature.[14]

-

-

Rinsing and Curing:

-

Remove the substrate from the solution and rinse thoroughly with fresh toluene, followed by isopropanol, to remove any physisorbed silane molecules.

-

Dry the substrate with nitrogen.

-

Cure the substrate in an oven at 110-120°C for 30-60 minutes. This thermal step drives off residual water and promotes the formation of covalent siloxane bonds between adjacent silane molecules and with the substrate surface.[16]

-

-

Characterization:

-

Verify the successful modification using techniques such as contact angle goniometry (to confirm changes in surface hydrophobicity), X-ray Photoelectron Spectroscopy (XPS, to detect Si, C, O, and Cl), and Atomic Force Microscopy (AFM, to assess surface morphology).

-

Conclusion

The hydrolysis of 2-acetoxyethyltrichlorosilane is a complex yet controllable process. It proceeds via a rapid, stepwise hydrolysis of the Si-Cl bonds to form reactive silanetriols, followed by a condensation cascade that builds a robust polysiloxane network. The secondary hydrolysis of the acetoxy group adds another layer of tunable functionality. By carefully manipulating key parameters such as pH, water content, and temperature, researchers can precisely engineer the structure and properties of the resulting material. This fundamental understanding is critical for leveraging the full potential of this silane in advanced applications, from creating stable bio-interfaces for drug delivery systems to developing high-performance composite materials.

References

-

Abdel-Magied, A. F. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17578. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

-

Das, S., & Singh, R. P. (2023). Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation. Communications Chemistry, 6(1), 263. Retrieved from [Link]

-

Gelest, Inc. (Apr. 10, 2015). ACETOXYETHYLTRICHLOROSILANE SAFETY DATA SHEET. Gelest. Retrieved from [Link]

- Jal, P. K., Patel, S., & Mishra, B. K. (2004). Chemical modification of silica surface by immobilization of functional groups for extractive concentration of metal ions. Talanta, 62(5), 1005-1028.

- Kango, S., Kalia, S., Celli, A., Njuguna, J., Habibi, Y., & Kumar, R. (2013). Surface modification of inorganic nanoparticles for development of organic–inorganic nanocomposites—A review. Progress in Polymer Science, 38(8), 1232-1261.

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Retrieved from [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Macromolecular Chemistry and Physics, 204(8), 1059-1067. Retrieved from [Link]

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.

- Vansant, E. F., Van Der Voort, P., & Vrancken, K. C. (1995).

- Voronkov, M. G., Mileshkevich, V. P., & Yuzhelevskii, Y. A. (1976). The Siloxane Bond. Consultants Bureau.

- White, L. D., & Tripp, C. P. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amorphous Silica Surfaces. Journal of Colloid and Interface Science, 232(2), 400-407.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

reactivity of acetoxyethyltrichlorosilane with protic solvents

An In-depth Technical Guide to the Reactivity of Acetoxyethyltrichlorosilane with Protic Solvents

Executive Summary

Acetoxyethyltrichlorosilane (AETS) is a bifunctional organosilane featuring a reactive trichlorosilyl group and an acetoxyethyl group. This unique structure makes it a valuable precursor for surface modification and the synthesis of complex siloxane polymers. The utility of AETS is fundamentally dictated by the reactivity of its Si-Cl bonds with protic solvents, such as water and alcohols. This process, known as solvolysis, involves the sequential substitution of chloride ions, leading to the formation of silanols or alkoxysilanes, respectively.[1] These intermediates are often transient and prone to subsequent condensation reactions, yielding stable siloxane (Si-O-Si) networks. Understanding and controlling these solvolysis and condensation pathways is critical for researchers, materials scientists, and drug development professionals aiming to leverage AETS in their applications. This guide provides a detailed examination of the reaction mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the reactivity of AETS with protic solvents.

Introduction: The Molecular Architecture and Significance of AETS

Acetoxyethyltrichlorosilane, with the chemical formula C₄H₇Cl₃O₂Si, possesses two key functional domains:

-

The Trichlorosilyl Headgroup (-SiCl₃): This is a highly electrophilic center, making it susceptible to nucleophilic attack by protic solvents. The three chloro groups are excellent leaving groups, facilitating rapid solvolysis. The reaction with moisture in the air or residual water in solvents is a primary consideration for its handling and storage.[2]

-

The Acetoxyethyl Tailgroup (-CH₂CH₂OC(O)CH₃): This organic functionality can be preserved during the initial solvolysis of the silyl headgroup or can be hydrolyzed under specific conditions (typically acidic or basic) to yield a hydroxyethyl group. This allows for secondary chemical modifications, making AETS a versatile molecular linker.

The primary application of AETS stems from its ability to act as a coupling agent or a surface modifier. The hydrolysis of the trichlorosilyl group allows it to form a durable, cross-linked polysiloxane layer covalently bonded to hydroxylated surfaces (e.g., glass, silica, metal oxides), while the acetoxyethyl group presents a modifiable organic interface.

Mechanistic Pathways of Solvolysis

The reaction of acetoxyethyltrichlorosilane with protic solvents is a form of nucleophilic substitution at the silicon center, generally proceeding through an Sₙ2-type mechanism.[3] The solvent molecule (e.g., H₂O, ROH) acts as the nucleophile.

Hydrolysis: Reaction with Water

Hydrolysis is the most fundamental and often unavoidable reaction of AETS. It proceeds in two distinct stages: the rapid hydrolysis of Si-Cl bonds followed by the slower condensation of the resulting silanol intermediates. The overall reaction can be summarized as:

CH₃C(O)OCH₂CH₂SiCl₃ + 3H₂O → CH₃C(O)OCH₂CH₂Si(OH)₃ + 3HCl[4]

This equation, however, belies the complexity of the process, which involves a series of sequential and often competing reactions.

Stage 1: Stepwise Hydrolysis The three chlorine atoms are replaced by hydroxyl groups in a stepwise manner. The initial hydrolysis step is typically the slowest in this sequence, though still very rapid.

-

First Hydrolysis: R-SiCl₃ + H₂O → R-SiCl₂(OH) + HCl

-

Second Hydrolysis: R-SiCl₂(OH) + H₂O → R-SiCl(OH)₂ + HCl

-

Third Hydrolysis: R-SiCl(OH)₂ + H₂O → R-Si(OH)₃ + HCl (where R = CH₃C(O)OCH₂CH₂-)

The liberated hydrochloric acid (HCl) can catalyze both the hydrolysis of the remaining Si-Cl bonds and the subsequent condensation reactions.[5]

Stage 2: Condensation The acetoxyethylsilanetriol, CH₃C(O)OCH₂CH₂Si(OH)₃, is highly unstable and readily undergoes intermolecular condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This polymerization leads to the formation of oligomeric and polymeric structures, eventually resulting in a cross-linked polysiloxane network.

-

Silanol-Silanol Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Silanol-SiCl Condensation: In cases of substoichiometric water, a silanol can also react with a remaining chlorosilyl group: R-Si(OH)₃ + R-SiCl₃ → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl

The final structure is a complex, three-dimensional network.

Caption: Stepwise hydrolysis of AETS to a silanetriol intermediate, followed by condensation.

Alcoholysis: Reaction with Alcohols

When AETS reacts with an alcohol (ROH), a similar nucleophilic substitution occurs, termed alcoholysis.[1] This reaction replaces the chloro groups with alkoxy groups (-OR), yielding an (acetoxyethyl)trialkoxysilane.

CH₃C(O)OCH₂CH₂SiCl₃ + 3R'OH → CH₃C(O)OCH₂CH₂Si(OR')₃ + 3HCl

This reaction is generally less vigorous than hydrolysis. The resulting trialkoxysilane is significantly more stable than the corresponding silanetriol, making alcoholysis a preferred method for producing stable, soluble precursors for sol-gel processes. These trialkoxysilanes can then be hydrolyzed in a more controlled manner.

Kinetics and Influencing Factors

The rates of both hydrolysis and condensation are highly sensitive to experimental conditions. While specific kinetic data for AETS is not broadly published, the behavior of analogous organotrichlorosilanes like phenyltrichlorosilane provides a strong basis for understanding these factors.[3][6]

| Factor | Effect on Hydrolysis (Si-Cl → Si-OH) | Effect on Condensation (Si-OH → Si-O-Si) | Causality |

| Solvent Polarity | Rate increases with polarity. | Rate can be affected by reactant solubility. | Polar protic solvents stabilize the charged transition state of the Sₙ2-like reaction, accelerating the cleavage of the Si-Cl bond.[7][8] |

| Water/Alcohol Conc. | Rate is dependent on nucleophile concentration. | Generally increases with silanol concentration. | The reaction is typically first-order with respect to the silane and the nucleophile (water/alcohol). |

| Temperature | Rate increases significantly with temperature. | Rate increases significantly with temperature. | As with most chemical reactions, higher temperature provides the necessary activation energy for both bond cleavage and formation. |

| pH (Catalysis) | Catalyzed by both acid and base. | Minimum rate at pH ≈ 4; catalyzed by both acid and base. | Acid protonates the leaving group (Cl⁻) or the silanol, making it a better leaving group. Base provides a stronger nucleophile (OH⁻). The isoelectric point for silica condensation is around pH 2-4. |

| Steric Hindrance | Bulky alcohol solvents (e.g., t-butanol) react slower than smaller ones (e.g., methanol). | Steric bulk around the silicon atom can slow the formation of Si-O-Si bridges. | The Sₙ2-like attack on the silicon atom is sterically sensitive. Larger nucleophiles have more difficulty approaching the electrophilic center.[9] |

Experimental Analysis and Characterization

Monitoring the solvolysis of AETS requires techniques that can distinguish between the reactant, intermediates, and final products in real-time or quasi-real-time. A combination of spectroscopic methods is often employed.[10]

Experimental Protocol: In-Situ Monitoring by FT-IR Spectroscopy

This protocol describes how to monitor the hydrolysis of AETS in a solvent like anhydrous acetone, where a controlled amount of water is introduced.

Objective: To observe the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds.

Materials:

-

Acetoxyethyltrichlorosilane (AETS)

-

Anhydrous acetone (or other suitable inert, dry solvent)

-

Deionized water

-

FT-IR spectrometer with a liquid transmission cell (e.g., CaF₂ plates)

-

Dry nitrogen or argon source

-

Gas-tight syringes

Methodology:

-

System Preparation: Purge the FT-IR sample compartment and a sealed reaction vessel with dry nitrogen to eliminate atmospheric moisture.

-

Background Spectrum: Assemble the liquid cell with the chosen solvent (anhydrous acetone) and acquire a background spectrum.

-

Reactant Solution: In the inert atmosphere of the reaction vessel, prepare a dilute solution of AETS in anhydrous acetone (e.g., 1-2% v/v).

-

Initial Spectrum (t=0): Quickly inject the AETS solution into the sealed FT-IR cell and immediately acquire a spectrum. This is the t=0 reading. Key peaks to note are those associated with the Si-Cl stretch (typically around 600-550 cm⁻¹).

-

Initiate Hydrolysis: Using a separate microsyringe, inject a stoichiometric or substoichiometric amount of deionized water into the AETS solution in the reaction vessel. Mix thoroughly.

-

Time-Resolved Spectra: Immediately transfer the reacting solution to the FT-IR cell and begin acquiring spectra at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every 2-5 minutes).

-

Data Analysis: Plot the absorbance of key peaks over time.

Trustworthiness & Validation: The protocol is self-validating by observing the concomitant decrease of reactant peaks and the increase of product peaks. Running a control experiment without adding water should show no significant spectral changes, confirming that the reaction is initiated by the added water.

Caption: Workflow for FT-IR analysis of AETS hydrolysis.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these reactions, particularly ²⁹Si NMR.[13]

-

¹H NMR: Can be used to monitor the hydrolysis of the acetoxy group if it occurs, and to follow the disappearance of the alcohol's -OH proton during alcoholysis.[14]

-

²⁹Si NMR: Provides direct information about the silicon environment. The chemical shift of the silicon nucleus is highly sensitive to the number of chlorine, hydroxyl/alkoxy, and siloxane groups attached to it. One can expect to see distinct signals for R-SiCl₃, R-SiCl₂(OR'), R-SiCl(OR')₂, R-Si(OR')₃, and various (R-SiOₓ)ₙ species, allowing for detailed mechanistic and kinetic analysis.[15][16]

Safety and Handling Precautions

Acetoxyethyltrichlorosilane is a hazardous chemical that requires careful handling.

-

Corrosivity: As a chlorosilane, it reacts with moisture to produce hydrochloric acid (HCl).[2] This makes it highly corrosive to skin, eyes, and the respiratory tract. All handling must be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: The compound is extremely sensitive to moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

-

Combustibility: It is a combustible liquid and should be kept away from open flames and sources of ignition.[2]

Conclusion

The is a rapid and complex process governed by the principles of nucleophilic substitution and condensation polymerization. Hydrolysis leads to the formation of unstable silanetriols that condense into polysiloxane networks, while alcoholysis yields more stable and isolable trialkoxysilane derivatives. The reaction kinetics and final product structure are critically dependent on factors such as solvent polarity, reactant concentration, temperature, and pH. A thorough understanding of these principles, combined with appropriate analytical techniques like FT-IR and NMR spectroscopy, is essential for scientists and researchers to effectively control these reactions and harness the full potential of AETS in materials science, surface chemistry, and drug development.

References

-

Infrared Spectra of Some Alkyl Silanes and Siloxanes in Gaseous, Liquid, and Solid Phases. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. Available at: [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. Available at: [Link]

-

ACETOXYETHYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.. Available at: [Link]

-

Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. Available at: [Link]

-

Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Available at: [Link]

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. Available at: [Link]

-

IR spectra showcasing siloxane bond interactions in potassium methylsiliconate (1) and copper (2)/zinc (3) methyl silicates. ResearchGate. Available at: [Link]

-

Kinetics of the reduction of silicon tetrachloride and trichlorosilane by hydrogen. ResearchGate. Available at: [Link]

-

Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. Industrial & Engineering Chemistry Fundamentals | ACS Publications. Available at: [Link]

-

Near-Infrared Spectroscopy of Silicon-Containing Materials. Taylor & Francis Online. Available at: [Link]

-

Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. ACS Publications. Available at: [Link]

-

FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples. ResearchGate. Available at: [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - JESSICA. Jessica Chemicals. Available at: [Link]

-

Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. MDPI. Available at: [Link]

-

NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

Solvolysis. Wikipedia. Available at: [Link]

-

Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. ACS Publications. Available at: [Link]

-

Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. ResearchGate. Available at: [Link]

-

Mechanism in acidic media of (a) the first hydrolysis reaction of... ResearchGate. Available at: [Link]

-

S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

-

Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

-

Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC - NIH. Available at: [Link]

-

Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. Available at: [Link]

-

Efficiency of Bulky Protic Solvent for SN2 Reaction. PubMed. Available at: [Link]

-

Everything You Need To Know About NMR Spectra | MCAT Content. YouTube. Available at: [Link]

-

Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]

-

Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). YouTube. Available at: [Link]

-

Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. Available at: [Link]

-

What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. Available at: [Link]

-

Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. MSJChem. Available at: [Link]

-

Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

-

Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

-

Formation of Tosylate Esters. YouTube. Available at: [Link]

Sources

- 1. Solvolysis - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. Efficiency of bulky protic solvent for SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sites.me.ucsb.edu [sites.me.ucsb.edu]

An In-depth Technical Guide to the Safe Handling of 2-Acetoxyethyltrichlorosilane

For the modern researcher, understanding the materials in their laboratory is paramount, not just for the success of their experiments, but for the safety of themselves and their colleagues. 2-Acetoxyethyltrichlorosilane (CAS: 18204-80-3) is a versatile organosilicon compound, prized for its role as a chemical intermediate and a coupling agent in surface modification and silicone production.[1] However, its utility is intrinsically linked to its high reactivity, which necessitates a deep and practical understanding of its hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a senior application scientist's perspective on handling this compound, focusing on the causality behind safety protocols to foster a self-validating system of laboratory safety.

The Molecular Profile: Understanding the Basis of Reactivity

2-Acetoxyethyltrichlorosilane is an organochlorosilane, a chemical family known for its reactivity.[2] Its structure features two key functional groups: an acetate ester and a trichlorosilyl group. This duality dictates its chemical behavior and, consequently, its safety profile.

Caption: Chemical structure of 2-Acetoxyethyltrichlorosilane.

The trichlorosilyl group (-SiCl₃) is the primary center of reactivity, making the molecule highly susceptible to nucleophilic attack, most notably by water.

Table 1: Physicochemical Properties of 2-Acetoxyethyltrichlorosilane

| Property | Value | Source |

| CAS Number | 18204-80-3 | [1][2] |

| Molecular Formula | C₄H₇Cl₃O₂Si | [2] |

| Molecular Weight | 221.53 g/mol | [3] |

| Physical State | Colorless to light yellow liquid | [1][2] |

| Density | Approx. 1.25 g/cm³ | [1] |

| Boiling Point | Data not consistently available; readily interacts with other materials | [1] |

| Solubility | Reacts with water | [1] |

The Core Hazard: Hydrolytic Instability

The most critical safety consideration for any organochlorosilane is its vigorous reaction with water. The silicon-chlorine bonds in 2-acetoxyethyltrichlorosilane are readily hydrolyzed, even by atmospheric moisture. This reaction is not benign; it rapidly produces hydrochloric acid (HCl), a corrosive and toxic gas.

Caption: Hydrolysis reaction of 2-acetoxyethyltrichlorosilane.

This reaction is the root cause of the compound's primary hazards:

-

Corrosivity: The generation of HCl means the compound causes severe chemical burns to skin and eyes upon contact.[2] Inhaling the vapors can lead to severe irritation and damage to the respiratory tract due to HCl formation on moist mucous membranes.[2]

-

Gas Evolution: The reaction can generate pressure in sealed containers if moisture is present.

-

Incompatibilities: Beyond water, this reactivity extends to other protic solvents and compounds like alcohols, as well as bases such as amines, which can catalyze the reaction.[2][4][5]

GHS Hazard Classification: A Mandate for Caution

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards.[6][7] For 2-acetoxyethyltrichlorosilane, the classification underscores the need for stringent safety measures.

Table 2: GHS Classification for 2-Acetoxyethyltrichlorosilane

| Hazard Class | Pictogram | Signal Word | Hazard Statement | GHS Category | Source |

| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | 1B | [2] |

| Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | 1 | [2] |

| Flammable Liquid | None or GHS02 (Flame) | Warning or Danger | H227: Combustible liquid or H225: Highly flammable liquid and vapor | 4 or 2 | [2] |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 4 | |

| Acute Toxicity (Inhalation) | GHS06 (Skull and Crossbones) | Danger | H331: Toxic if inhaled | 3 |

Note on Flammability: There is a discrepancy in reported flammability across safety data sheets, with classifications ranging from a combustible liquid (Category 4) to a highly flammable liquid (Category 2).[2] For maximum safety, researchers should adopt the more conservative assumption that the material is highly flammable, keeping it away from all heat and ignition sources and using grounding/bonding for containers to prevent static discharge.[4]

Protocols for Safe Handling and Exposure Control

A self-validating safety protocol is one where the steps taken inherently prevent exposure and mitigate risk. This requires a multi-layered approach from engineering controls to personal diligence.

Engineering Controls

-

Fume Hood: All handling of 2-acetoxyethyltrichlorosilane must be performed in a certified chemical fume hood to contain vapors and prevent inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[4]

-

Inert Atmosphere: For storage and reactions, handling under an inert gas like nitrogen or argon is recommended to prevent degradation and reaction with atmospheric moisture.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature, butyl rubber or Viton™ gloves are recommended. Always inspect gloves before use and change them immediately if contamination is suspected.

-

Eye/Face Protection: Use chemical safety goggles and a full-face shield.[2] The risk of severe, irreversible eye damage from a splash is high.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. An apron made of a chemically resistant material can provide additional protection.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges for acid gases is required.

Safe Handling Workflow

The following workflow is designed to minimize exposure at every step.

Caption: Step-by-step safe handling workflow.

Strategic Storage and Emergency Preparedness

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

-

Keep away from heat, sparks, and open flames.[2]

-

Crucially, store away from incompatible materials, especially water, alcohols, amines, bases, and oxidizing agents.[2][4][5]

Emergency Procedures:

-

Spills: Evacuate unnecessary personnel.[2] Wearing full PPE, contain the spill with a dry, inert absorbent (like sand or vermiculite). Do NOT use water. Carefully collect the material into a labeled, sealable container for hazardous waste disposal.

-

Fire: Use dry chemical, foam, or carbon dioxide extinguishers.[2] Water spray can be used to cool exposed containers, but direct application to the chemical will worsen the situation by generating HCl gas.[2] Firefighters must wear self-contained breathing apparatus.[5]

-

First Aid: The immediacy and correctness of first aid are critical.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if possible. Get immediate medical attention from an ophthalmologist.

-

Inhalation: Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[4] Call a physician immediately.

-

Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting due to the risk of perforating the esophagus. Seek immediate medical attention.

-

A crucial note for medical professionals is that organochlorosilanes react with water to form hydrochloric acid; therefore, treatment for acid burns should be considered.[2]

By understanding the fundamental reactivity of 2-acetoxyethyltrichlorosilane, researchers can intuitively grasp the necessity of each safety precaution. This knowledge transforms a list of rules into a dynamic and intelligent safety culture, ensuring that this valuable chemical can be used to its full potential without compromising the well-being of the scientists who handle it.

References

- Premium 2-Acetoxyethyl Trichlorosilane (CAS: 18204-80-3) - Leading Manufacturer & Supplier. (n.d.).

- 2-Acetoxyethyltrichlorosilane - CymitQuimica. (n.d.).

- Gelest, Inc. (2015, April 10). ACETOXYETHYLTRICHLOROSILANE Safety Data Sheet.

- Sigma-Aldrich. (2024, May 17). SAFETY DATA SHEET.

- Fisher Scientific. (2008, January 15). SAFETY DATA SHEET.

- Fisher Scientific. (2008, February 11). SAFETY DATA SHEET.

- Cayman Chemical. (2025, May 3). Safety Data Sheet.

- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.

- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification.

- Pesticide Registration Toolkit. (n.d.). Assigning hazard categories.

- PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021).

Sources

- 1. innospk.com [innospk.com]

- 2. gelest.com [gelest.com]

- 3. 2-Acetoxyethyltrichlorosilane | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Acetoxyethyltrichlorosilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-acetoxyethyltrichlorosilane in a range of common organic solvents. As a bifunctional organosilane, its solubility is not merely a physical dissolution process but is intrinsically governed by its high reactivity, particularly the trichlorosilyl moiety's susceptibility to nucleophilic attack. This document offers a detailed exploration of the chemical principles dictating its behavior in both aprotic and protic media, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and safe application. A qualitative solubility and reactivity profile is presented, alongside a robust experimental protocol for the safe determination of these properties.

Introduction to 2-Acetoxyethyltrichlorosilane